2-Methyl-5-nitrophenol (also known as 5-nitro-o-cresol) is a highly crystalline, nitro-substituted phenolic intermediate essential for the scalable synthesis of pharmaceuticals, agrochemicals, and advanced dyes. Characterized by a precise regiochemical substitution pattern—a methyl group at the 2-position and a nitro group at the 5-position—it exhibits a melting point of 118–121 °C in high-purity grades and a predicted pKa of 8.68 . This compound is primarily procured as a regiocontrolled building block for targeted electrophilic aromatic substitutions, such as Duff formylations, or for direct downstream catalytic reduction to 2-methyl-5-aminophenol, where its specific steric environment prevents unwanted branching and side reactions.
Substituting 2-methyl-5-nitrophenol with generic nitrophenols (e.g., 4-nitrophenol) or alternative methylnitrophenol isomers compromises both processability and reaction regioselectivity. The specific presence of the 2-methyl group sterically blocks the ortho position, directing subsequent electrophilic attacks exclusively to the desired available sites without generating complex isomeric mixtures [1]. Furthermore, its unique pKa of 8.68 significantly alters its solubility and extraction profile in pH-dependent biphasic systems compared to unmethylated analogs (pKa ~7.15), meaning that generic substitutions will lead to phase-separation failures, reduced extraction efficiencies, and the need for costly chromatographic purification in industrial workflows .
The acid dissociation constant of a phenolic intermediate dictates its behavior during aqueous workups and biphasic reactions. 2-Methyl-5-nitrophenol possesses a predicted pKa of 8.68, which is significantly higher than that of unmethylated 4-nitrophenol (pKa ~7.15) and lower than unsubstituted phenol (pKa ~10) . This intermediate acidity allows for selective deprotonation and extraction using milder alkaline buffers without co-extracting weaker phenolic impurities.
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | 8.68 ± 0.19 |
| Comparator Or Baseline | 4-nitrophenol (~7.15) and phenol (~10) |
| Quantified Difference | ~1.5 pH unit shift compared to 4-nitrophenol |
| Conditions | Aqueous solution, standard temperature |
Enables selective aqueous extraction and phase separation using mild buffers, reducing the need for harsh pH adjustments during large-scale purification.
The thermal properties of chemical intermediates directly impact their storage, handling, and purification via recrystallization. High-purity 2-methyl-5-nitrophenol exhibits a melting point of 118–121 °C. In stark contrast, its un-nitrated parent compound, o-cresol, melts at a near-ambient 30–32 °C, often presenting as a difficult-to-handle semi-solid or liquid in industrial settings. The elevated melting point of 2-methyl-5-nitrophenol ensures it remains a stable, free-flowing crystalline solid.
| Evidence Dimension | Melting point |
| Target Compound Data | 118–121 °C |
| Comparator Or Baseline | o-cresol (30–32 °C) |
| Quantified Difference | >85 °C increase in melting point |
| Conditions | Standard atmospheric pressure |
Ensures the material can be handled as a free-flowing powder and easily purified via standard recrystallization, avoiding the complex liquid-handling required for cresols.
In the synthesis of complex pharmaceutical cores, the starting material must direct reactions to specific positions. When subjected to Duff formylation with hexamethylenetetramine (HMTA) in trifluoroacetic acid, 2-methyl-5-nitrophenol yields the target aldehyde at 70% with zero detected branched side products [1]. Generic nitrophenols lacking the 2-methyl steric block are prone to multi-site formylation, yielding complex mixtures that drastically reduce the isolated yield of the desired regioisomer.
| Evidence Dimension | Regioselective formylation yield and purity |
| Target Compound Data | 70% yield, 0% branched side products |
| Comparator Or Baseline | Unsubstituted nitrophenols (prone to multi-site substitution) |
| Quantified Difference | Complete suppression of branched isomers |
| Conditions | HMTA in CF3COOH at 90 °C for 12 h |
Eliminates the need for expensive and time-consuming chromatographic separation of isomers in downstream pharmaceutical manufacturing.
2-Methyl-5-nitrophenol serves as a direct precursor for the synthesis of 2-methyl-5-aminophenol via a single-step catalytic reduction. Alternative procurement strategies utilizing 3-chloro-4-methylnitrobenzene require a multi-step process involving harsh nucleophilic substitution with strong bases followed by high-pressure hydrogenation (0.7-1.0 MPa) [1]. Procuring 2-methyl-5-nitrophenol bypasses the nucleophilic substitution step entirely, significantly reducing solvent waste and equipment pressure requirements.
| Evidence Dimension | Synthetic steps to 2-methyl-5-aminophenol |
| Target Compound Data | 1 step (direct catalytic reduction) |
| Comparator Or Baseline | 3-chloro-4-methylnitrobenzene (2 steps: strong base substitution + hydrogenation) |
| Quantified Difference | Elimination of 1 reaction step and harsh alkaline conditions |
| Conditions | Industrial scale synthesis of aminophenols |
Procuring this exact compound lowers total manufacturing costs for aminophenol derivatives by reducing reactor time and eliminating high-pressure alkaline steps.
Due to its streamlined reduction profile, 2-methyl-5-nitrophenol is the optimal starting material for manufacturing 2-methyl-5-aminophenol. Its use bypasses the multi-step, high-pressure alkaline substitution required when starting from chlorinated nitrobenzenes, making it ideal for scalable industrial production of dyes, pigments, and synthetic resins [1].
The specific steric blocking provided by the 2-methyl group makes this compound indispensable for the synthesis of complex pharmaceutical cores, such as (+)-aniduquinolone A. It ensures high-yield, regioselective formylation without the formation of branched side products, which is critical for maintaining purity in active pharmaceutical ingredient (API) development [2].
With a pKa of 8.68, 2-methyl-5-nitrophenol is perfectly suited for processes requiring precise liquid-liquid extraction. It can be selectively deprotonated and separated from weaker phenolic impurities using mild alkaline buffers, making it a preferred intermediate in complex multi-step organic syntheses where harsh pH adjustments would degrade sensitive functional groups.
Acute Toxic;Irritant